2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole typically involves the reaction of thiophene derivatives with appropriate brominating agents and thiadiazole precursors. One common method involves the bromination of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The thiophene and thiadiazole rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with ligands like triphenylphosphine.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.
Coupling Reactions: Products include biaryl or vinyl-thiadiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiophene and thiadiazole rings.
Scientific Research Applications
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Organic Electronics: In materials science, the compound’s electronic properties are utilized in the design of semiconducting materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazine: Similar structure but with a thiadiazine ring instead of a thiadiazole ring.
Uniqueness
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is unique due to its specific combination of a bromine atom, a thiophene ring, and a thiadiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRXGUXSVWOTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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